molecular formula C13H15ClN2O2 B13394100 4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13394100
M. Wt: 266.72 g/mol
InChI Key: FSNJEOOSDZKTSR-UHFFFAOYSA-N
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Description

4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the cyanophenyl group and the carboxylic acid moiety adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, which can yield highly enantiomerically enriched pyrrolidine derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, while the cyanophenyl group can modulate its activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam ring, known for its biological activity.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in medicinal chemistry.

    Prolinol: A hydroxylated pyrrolidine derivative with applications in asymmetric synthesis.

Uniqueness

4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the presence of the cyanophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.

Properties

IUPAC Name

4-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-2-9(4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNJEOOSDZKTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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